N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, such as thiophene-2-carboxylic acid or thiophene-2-boronic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorophenyl halide, such as 4-chlorobenzyl chloride.
Final Coupling Reaction: The final step involves coupling the azepane-thiophene intermediate with the chlorophenyl acetamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azepane ring can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines, tertiary amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler thiophene derivative with potential bioactivity.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide: A structurally similar compound with a methoxyphenoxy group instead of a chlorophenyl group.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chlorophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring provides flexibility, the thiophene ring offers aromaticity and potential bioactivity, and the chlorophenyl group enhances its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C20H25ClN2OS |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H25ClN2OS/c21-17-9-7-16(8-10-17)14-20(24)22-15-18(19-6-5-13-25-19)23-11-3-1-2-4-12-23/h5-10,13,18H,1-4,11-12,14-15H2,(H,22,24) |
InChI Key |
FFZDOSOAGNJIII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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